molecular formula C12H15ClFN3 B1526898 1-[3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride CAS No. 1354950-16-5

1-[3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride

Cat. No. B1526898
CAS RN: 1354950-16-5
M. Wt: 255.72 g/mol
InChI Key: IDHUTJTWZUVCPA-UHFFFAOYSA-N
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Description

The compound “1-[3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as the compound , can be achieved through various strategies . These include multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of this compound is derived from the imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The compound “1-[3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride” is likely to undergo reactions typical of imidazole derivatives . Imidazole is amphoteric in nature, showing both acidic and basic properties . It is highly soluble in water and other polar solvents .

properties

IUPAC Name

1-[3-fluoro-4-(4-methylpyrazol-1-yl)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3.ClH/c1-8-6-15-16(7-8)12-4-3-10(9(2)14)5-11(12)13;/h3-7,9H,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHUTJTWZUVCPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=C(C=C(C=C2)C(C)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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